molecular formula C8H11N3O2S B131965 Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate CAS No. 776-53-4

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B131965
CAS RN: 776-53-4
M. Wt: 213.26 g/mol
InChI Key: QINRQIZOBCQKAZ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H11N3O2S . It has a molecular weight of 213.26 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with an ethyl carboxylate, an amino group, and a methylthio group .


Chemical Reactions Analysis

While specific reactions involving Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate are not detailed in the search results, similar compounds have been used in various reactions. For example, Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate was used in the synthesis of pyrimidinopyridones .


Physical And Chemical Properties Analysis

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is a solid compound . It has an empirical formula of C8H11N3O2S and a molecular weight of 213.26 .

Scientific Research Applications

  • Synthesis of Bicyclic 6 + 6 Systems

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines .
    • Method : The synthesis involves the reactivities of the substituents linked to the ring carbon and nitrogen atoms .
    • Results : The study discusses the synthetic significance of the titled compounds and establishes the biological characteristics of this class of compounds .
  • Neuroprotective and Anti-neuroinflammatory Agents

    • Field : Pharmaceutical Research
    • Application : Triazole-Pyrimidine hybrids have been studied for their potential as neuroprotective and anti-neuroinflammatory agents .
    • Method : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
  • KDR Kinase Inhibitors

    • Field : Medicinal Chemistry
    • Application : It is used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
    • Method : The compound is used as a building block in medicinal chemistry synthesis .
    • Results : The synthesized 2,4-disubstituted pyrimidines act as KDR kinase inhibitors .

Safety And Hazards

This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

ethyl 4-amino-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINRQIZOBCQKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278699
Record name Ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate
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Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

CAS RN

776-53-4
Record name 5-Pyrimidinecarboxylic acid, 4-amino-2-(methylthio)-, ethyl ester
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Record name NSC 9310
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Record name 776-53-4
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Record name Ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate
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Record name ETHYL 4-AMINO-2-(METHYLTHIO)-5-PYRIMIDINECARBOXYLATE
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Synthesis routes and methods I

Procedure details

To a suspension of ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate (25 g) in ethanol (200 mL) was added 30% ammonium hydroxide (38 mL). After stirring 5 hours at room temperature, the reaction was concentrated in vacuo. The residue was suspended in water and filtered. The filter pad, washed with water then diethyl ether, gave 17.68 g of the title compound, CIMS (1% NH3 in CH4): 242=M+ +C2H5, 214=M+ +H (Base), 213=M+, 168=M+ -OEt.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add concentrated ammonium hydroxide (335 mL, 8.60 mol) to a vigorously stirred suspension of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (200 g, 860 mmol) in ethanol (EtOH) (450 mL) and allow to stir overnight. Collect the solids by filtration, rinse with EtOH (2×100 mL) and H2O (3×200 mL) and dry in a vacuum oven (65-70° C.) overnight to afford the title compound (164.4 g, 90% yield) as a white solid. MS (m/z): 214.1 (M+1).
Quantity
335 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods III

Procedure details

Iodomethane (2.6 g, 18 mmol) was added to the hot solution (˜50° C.) of ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (3.0 g, 15 mmol) in N,N-dimethylformamide (150 mL) and stirred at room temperature for 20 min. Solvent was removed in vacuo and the solid residue was washed by water. After dried in vacuo, desired product was obtained as a white solid (3.1 g, 97%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

140 ml of a 20% NH4OH solution was added to a suspension of 50.7 g of ethyl 4-chloro-2-(methylthio)pyrimidin-5-carboxylate in 400 ml of EtOH over 20 minutes, keeping the temperature at about 20° C. After stirring for 20 hours at ambient temperature, the reaction medium was concentrated under vacuum almost to dryness, then the residue was taken up in 350 ml of water, stirred for 20 minutes, filtered, and washed with 3×60 ml of water then vacuum dried in the presence of P2O5. A white solid was obtained: MP=134-135° C., m=39.9 g.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50.7 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 6
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Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Citations

For This Compound
8
Citations
C Yamazaki - The Journal of Organic Chemistry, 1981 - ACS Publications
A solution of 3a in pyridine was heated to 130 C (bath temperature) 2 for 1 h. The reaction mixture was found to contain a dehydrogenated cyclized product, ethyl 5-(methylthio)-2-…
Number of citations: 14 pubs.acs.org
JR Henry, MD Kaufman, SB Peng, YM Ahn… - 2015 - ACS Publications
The RAS-RAF-MEK-MAPK cascade is an essential signaling pathway, with activation typically mediated through cell surface receptors. The kinase inhibitors vemurafenib and …
Number of citations: 87 pubs.acs.org
DA Lopez - 2016 - rc.library.uta.edu
Current bacterial chemotherapy faces an overwhelming reduction in efficacy due to an increase in bacterial resistance; resulting in a higher clinical demand for novel therapeutics and …
Number of citations: 0 rc.library.uta.edu
J Rudolph, LJ Murray, CO Ndubaku… - Journal of medicinal …, 2016 - ACS Publications
p21-activated kinase 1 (PAK1) has an important role in transducing signals in several oncogenic pathways. The concept of inhibiting this kinase has garnered significant interest over …
Number of citations: 60 pubs.acs.org
S Nikhar, I Siokas, L Schlicher, S Lee… - European journal of …, 2021 - Elsevier
Receptor interacting protein kinase-2 (RIPK2) is an enzyme involved in the transduction of pro-inflammatory nucleotide-binding oligomerization domain (NOD) cell signaling, a pathway …
Number of citations: 9 www.sciencedirect.com
SA mohammad Salameh - 2005 - dspace.alquds.edu
The condensation of 1, 2, 4-triazole and a pyrimidine ring gives rise to the formation of bicyclic heterocycles known as 1, 2, 4-triazolopyrimidines. Four different possibilities exist for the …
Number of citations: 3 dspace.alquds.edu
J Sahu, S Lone, K Sadhu - 2021 - pdfs.semanticscholar.org
The key steps for seed mediated growth of noble metal nanoparticles involve primary and secondary nucleation, which depends upon the energy barrier and ligand supersaturation …
Number of citations: 3 pdfs.semanticscholar.org
JK Sahu, SA Lone, KK Sadhu - Langmuir, 2022 - ACS Publications
The conventional key steps for seed-mediated growth of noble metal nanostructures involve classical and nonclassical nucleation. Furthermore, the surface of the seed catalytically …
Number of citations: 4 pubs.acs.org

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